molecular formula C10H10ClFO2 B14853640 Ethyl 3-chloro-5-fluorophenylacetate

Ethyl 3-chloro-5-fluorophenylacetate

Cat. No.: B14853640
M. Wt: 216.63 g/mol
InChI Key: FJINHYIPNUDKIC-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5-fluorophenylacetate is an organic compound with the molecular formula C10H10ClFO2. It is an ester derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-5-fluorophenylacetate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-5-fluorophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 3-chloro-5-fluorobenzyl chloride with ethyl acetate in the presence of a base such as sodium ethoxide. This method provides a straightforward route to the ester, with the base facilitating the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-5-fluorophenylacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-chloro-5-fluorophenylacetic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.

    Reduction: Lithium aluminum hydride is commonly used in anhydrous ether solvents for the reduction of esters.

Major Products Formed

    Nucleophilic Substitution: Products include substituted phenylacetates depending on the nucleophile used.

    Hydrolysis: The primary products are 3-chloro-5-fluorophenylacetic acid and ethanol.

    Reduction: The major product is 3-chloro-5-fluorophenylethanol.

Scientific Research Applications

Ethyl 3-chloro-5-fluorophenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates with anti-inflammatory or anticancer properties.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-5-fluorophenylacetate depends on its specific application. In biological systems, the ester group can be hydrolyzed by esterases to release the active 3-chloro-5-fluorophenylacetic acid, which may interact with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to its desired biological effects.

Comparison with Similar Compounds

Ethyl 3-chloro-5-fluorophenylacetate can be compared with other similar compounds such as:

    Ethyl 3-chlorophenylacetate: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    Ethyl 3-fluorophenylacetate: Lacks the chlorine atom, which can affect its chemical properties and applications.

    Ethyl 3-bromo-5-fluorophenylacetate:

The presence of both chlorine and fluorine atoms in this compound makes it unique, as these substituents can significantly influence its chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

ethyl 2-(3-chloro-5-fluorophenyl)acetate

InChI

InChI=1S/C10H10ClFO2/c1-2-14-10(13)5-7-3-8(11)6-9(12)4-7/h3-4,6H,2,5H2,1H3

InChI Key

FJINHYIPNUDKIC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=CC(=C1)Cl)F

Origin of Product

United States

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